molecular formula C12H18N2O B7806894 N-t-Butyl 4-(aminomethyl)benzamide

N-t-Butyl 4-(aminomethyl)benzamide

Cat. No.: B7806894
M. Wt: 206.28 g/mol
InChI Key: DEATYDKMLVKYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-Butyl 4-(aminomethyl)benzamide is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is a white or pale yellow solid that is stable at room temperature but may decompose at higher temperatures. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-t-Butyl 4-(aminomethyl)benzamide can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzoic acid followed by a reaction with p-toluenesulfonyl chloride . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is eco-friendly and provides high yields.

Industrial Production Methods

In industrial settings, this compound is often produced using a one-pot amidation process. This involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-t-Butyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include Zn(ClO₄)₂·6H₂O, Cu(OTf)₂, and various acids and bases . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various N-tert-butyl amides, which have wide applications in organic synthesis and drug development .

Mechanism of Action

The mechanism of action of N-t-Butyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-t-Butyl 4-(aminomethyl)benzamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its stability and solubility in organic solvents make it particularly useful in various chemical and industrial applications .

Properties

IUPAC Name

4-(aminomethyl)-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEATYDKMLVKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine N-tert-butyl-4-cyano-benzamide (0.4 g, 1.78 mmol), Raney® 3201 nickel (slurry in water, 0.03 g), 2N ammonia in methanol (20 mL) and hydrogenate at 50 psi for 1 h. Filter the reaction mixture through a pad of Celite®, remove the solvent and purify by SCX chromatography to obtain the title compound as a colorless oil (0.4 g, 95%). MS (ES+) m/z: 207 (M+H)+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.